REACTION_CXSMILES
|
CCN(CC)CC.[CH3:8][S:9]([C:12]1[CH:17]=[CH:16][C:15]([CH:18]([CH2:22][CH:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1)(=[O:11])=[O:10].C(Cl)(=O)C(C)(C)C.[Li]CCCC.C([C@@H]1COC(=O)N1)C1C=CC=CC=1.C([C@@H]1COC(=O)N1C(=O)[C@@H](C1C=CC(S(C)(=O)=O)=CC=1)CC1CCOCC1)C1C=CC=CC=1.C([C@@H]1COC(=O)N1C(=O)[C@H](C1C=CC(S(C)(=O)=O)=CC=1)CC1CCOCC1)C1C=CC=CC=1.[Li+].[OH-].OO>C1COCC1.O.C1COCC1.O.CCOCC.C1COCC1>[CH3:8][S:9]([C:12]1[CH:13]=[CH:14][C:15]([C@@H:18]([CH2:22][CH:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[C:19]([OH:21])=[O:20])=[CH:16][CH:17]=1)(=[O:11])=[O:10] |f:7.8,12.13,14.15|
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Name
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(4R)-4-benzyl-3-[(2S)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)[C@H]1N(C(OC1)=O)C([C@@H](CC1CCOCC1)C1=CC=C(C=C1)S(=O)(=O)C)=O
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Name
|
|
Quantity
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1.5 g
|
Type
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reactant
|
Smiles
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[Li+].[OH-]
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Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
(4R)-4-benzyl-3-[(2R)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one
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Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)[C@H]1N(C(OC1)=O)C([C@H](CC1CCOCC1)C1=CC=C(C=C1)S(=O)(=O)C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
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solvent
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Smiles
|
O
|
Name
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|
Quantity
|
1.6 L
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Type
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solvent
|
Smiles
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C1CCOC1.O
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Name
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|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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O
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Name
|
Et2O THF
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOCC.C1CCOC1
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Name
|
|
Quantity
|
15.4 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)CC1CCOCC1
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[C@H]1NC(OC1)=O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(4R)-4-benzyl-3-[(2R)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[C@H]1N(C(OC1)=O)C([C@H](CC1CCOCC1)C1=CC=C(C=C1)S(=O)(=O)C)=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred at −78° C. to 20° C. over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
ADDITION
|
Details
|
was added dropwise to the
|
Type
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STIRRING
|
Details
|
The reaction was stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at 20° C. for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The THF was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the remainder was extracted with EtOAc (3×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Chromatographic separation (EtOAc-n-C6H14, 1:2 to 1:1)
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Type
|
CUSTOM
|
Details
|
afforded two products
|
Type
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STIRRING
|
Details
|
The reaction was stirred at 0° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
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CUSTOM
|
Details
|
the remaining oxidant was destroyed with 10% aqueous Na2SO3
|
Type
|
WASH
|
Details
|
The mixture was washed with Et2O (4×300 mL)
|
Type
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EXTRACTION
|
Details
|
extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
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Type
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product
|
Smiles
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|
Name
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|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(=O)O)CC1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |